3,8-Dibromo-1,5-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

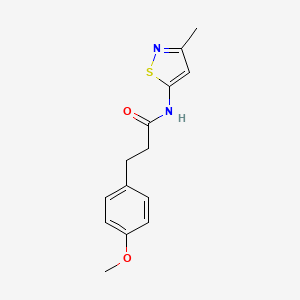

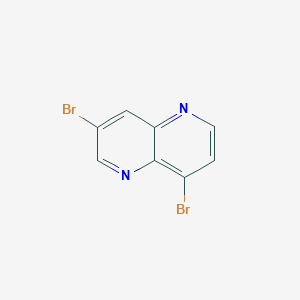

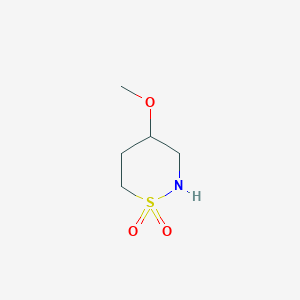

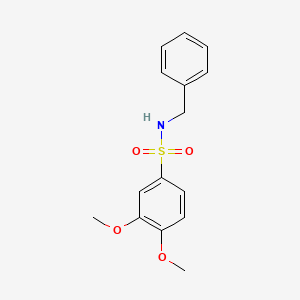

3,8-Dibromo-1,5-naphthyridine is a chemical compound with the CAS Number: 154015-16-4 . It has a molecular weight of 287.94 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 3,8-Dibromo-1,5-naphthyridine, has been a subject of research in the last 18 years . A Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids has been used to synthesize 4,8-substituted 1,5-naphthyridines .Molecular Structure Analysis

The InChI Code for 3,8-Dibromo-1,5-naphthyridine is 1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H .Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

3,8-Dibromo-1,5-naphthyridine is a white to yellow solid . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics benefits from the unique properties of 3,8-dibromo-1,5-naphthyridines:

- Blue-Emitting Materials : Certain derivatives serve as blue or blue-green emitters in OLEDs, contributing to the development of high-efficiency displays and lighting devices .

Materials Science and Organic Semiconductors

These compounds find applications in materials science:

- Hole-Injecting/Transport Materials : They also play a role in enhancing hole injection and transport properties in semiconductors .

Catalysis and Synthetic Chemistry

Recent advances include:

Safety and Hazards

Direcciones Futuras

4,8-substituted 1,5-naphthyridines, which can be synthesized from 3,8-Dibromo-1,5-naphthyridine, have been identified as promising blue-emitting (or blue-green-emitting) materials, electron-transport materials, and hole-injecting/hole-transport materials for applications in developing high-efficiency OLEDs .

Mecanismo De Acción

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that 3,8-Dibromo-1,5-naphthyridine may interact with multiple biological targets.

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 3,8-Dibromo-1,5-naphthyridine may undergo similar reactions.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 3,8-Dibromo-1,5-naphthyridine interacts with multiple biochemical pathways.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 3,8-Dibromo-1,5-naphthyridine has significant molecular and cellular effects.

Propiedades

IUPAC Name |

3,8-dibromo-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJHKNUMXALBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromo-1,5-naphthyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)

![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)

![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)

![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/no-structure.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)